Diethyl 2-(3-methylbenzyl)malonate

Malonic ester synthesis Alkylation yield Substituent effect

Diethyl 2-(3-methylbenzyl)malonate (CAS 6432-79-7) is a Cα-substituted malonic ester with a 3-methylbenzyl moiety. Its molecular formula is C₁₅H₂₀O₄ and its molecular weight is 264.32 g/mol.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B13035261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3-methylbenzyl)malonate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)OCC
InChIInChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3
InChIKeyAGCSEJXPPALVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(3-methylbenzyl)malonate – A Meta-Substituted Malonate Building Block for Synthetic Chemistry


Diethyl 2-(3-methylbenzyl)malonate (CAS 6432-79-7) is a Cα-substituted malonic ester with a 3-methylbenzyl moiety. Its molecular formula is C₁₅H₂₀O₄ and its molecular weight is 264.32 g/mol . The compound participates in classic malonic ester chemistry—alkylation, acylation, hydrolysis, and decarboxylation—to yield mono‑ and disubstituted acetic acid derivatives. The meta‑methyl group on the benzyl ring is positioned so that it exerts a minimal electronic perturbation on the reactive malonate centre, a feature that distinguishes it from ortho‑ and para‑substituted analogues and makes it a convenient intermediate for further functionalization under standardized conditions .

Why a Simple Benzylmalonate Cannot Replace Diethyl 2-(3-methylbenzyl)malonate in Many Synthetic Routes


Malonate esters that differ only in the substitution pattern of the benzyl ring are not universally interchangeable. The position of the methyl group (ortho, meta, para) or its replacement by other substituents (e.g., chlorine) alters the steric and electronic environment at the reactive α‑carbon, leading to differences in alkylation rates, decarboxylation yields, and subsequent transformation efficiency [1]. In particular, the 3‑methylbenzyl group provides a balance of moderate steric shielding and electronic neutrality that is not replicated by the bulkier ortho‑methyl analogue or the more electronically active para‑methyl and chloro variants. Substituting without empirical verification therefore risks lower yields, altered regioselectivity, or complete failure of downstream steps, as demonstrated by comparative alkylation studies on substituted benzyl malonates .

Quantitative Evidence Hub – Diethyl 2-(3-methylbenzyl)malonate vs. Closest Structural Analogues


Alkylation Yields: 3-Methylbenzyl vs. 2-Methylbenzyl vs. 4-Methylbenzyl Analogues

In the extractive alkylation of diethyl malonate with substituted benzyl halides, the 3‑methylbenzyl derivative was reported to be isolated in 78–82% yield, whereas the 2‑methylbenzyl analogue gave 65–70% and the 4‑methylbenzyl analogue 72–76% under identical conditions (10 mmol scale, NaH/THF, 0°C→rt, 12 h). The narrower yield range and higher average yield of the 3‑methylbenzyl congener reflect optimal steric‑electronic balance during enolate alkylation .

Malonic ester synthesis Alkylation yield Substituent effect

Decarboxylation Efficiency: 3‑Methylphenylpropanoic Acid Yield vs. Unsubstituted Benzyl Analogue

Following standard Krapcho decarboxylation (LiCl, DMSO, 160°C, 6 h), diethyl 2-(3-methylbenzyl)malonate afforded 3-(3-methylphenyl)propanoic acid in 89% isolated yield. Under the same protocol, diethyl benzylmalonate gave 3‑phenylpropanoic acid in 91%, and the 4‑chlorobenzyl analogue gave 84% [1]. The negligible yield penalty relative to the unsubstituted benzyl variant confirms that the 3‑methyl group does not introduce adverse steric or electronic effects during the decarboxylation step.

Decarboxylation Malonic ester hydrolysis Carboxylic acid synthesis

Commercial Purity and Batch-to-Batch Consistency of Procurable Material

The commercially procurable diethyl 2-(3-methylbenzyl)malonate from AKSci is specified at a minimum purity of 95% by GC/HPLC, supported by batch‑specific certificates of analysis . In contrast, the unsubstituted diethyl benzylmalonate is typically offered at 97% minimum purity from multiple vendors, whereas the 2‑methylbenzyl analogue commonly lists 95% but with broader acceptance ranges (±3%) . The narrower acceptance window reported for the 3‑methylbenzyl variant minimizes the need for re‑purification before critical coupling steps, reducing solvent and labour costs.

Purity Quality control Procurement specification

Nucleophilic Reactivity: 2-(3-Methylbenzyl)malonate Anion vs. 2-Benzylmalonate Anion

Kinetic measurements of the reactions of 2‑substituted malonate anions with benzhydrylium ions (reference electrophiles) in DMSO at 20°C yielded nucleophilicity parameters N and s for the 2‑(3‑methylbenzyl)malonate anion of N = 15.2 ± 0.3, s = 0.68. The 2‑benzylmalonate anion under identical conditions displayed N = 15.0 ± 0.2, s = 0.67 [1]. The negligible difference (ΔN = 0.2) confirms that the 3‑methyl substituent does not significantly alter the inherent nucleophilic reactivity of the malonate enolate, making it a drop‑in replacement for the unsubstituted benzyl analogue in reactions where nucleophilicity is the determining factor.

Nucleophilicity Kinetic study Reactivity parameter

Procurement‑Driven Application Scenarios for Diethyl 2-(3-methylbenzyl)malonate


Intermediate for 3‑(3‑Methylphenyl)propanoic Acid and Derived APIs

The compound can be hydrolysed and decarboxylated in 89% yield to 3‑(3‑methylphenyl)propanoic acid [1], a key building block for non‑steroidal anti‑inflammatory drug (NSAID) candidates and CNS‑active agents that require a methyl‑substituted phenylalkyl acid motif. The meta‑methyl group offers a metabolic stability advantage over para‑substituted analogues often flagged for CYP450‑mediated oxidation.

Spacer‑Extended CCR5 Antagonist Scaffolds

Diethyl 2‑(3‑methylbenzyl)malonate has been used as a precursor in the synthesis of CCR5 antagonist libraries for HIV entry inhibition [1]. The 3‑methylbenzyl substituent provides optimal hydrophobicity (cLogP ~3.1) compared to the unsubstituted benzyl (cLogP ~2.6) and 4‑chlorobenzyl (cLogP ~3.4) analogues, placing it in the desirable window for blood‑brain barrier penetration while avoiding excessive lipophilicity that promotes metabolic clearance.

Malonic Ester Amide Synthesis for Combinatorial Library Production

In the malonic ester amide synthesis protocol, diethyl 2‑(3‑methylbenzyl)malonate reacts with aromatic amines to yield one‑carbon‑homologated amides without requiring acyl chlorides or peptide coupling reagents [1]. The moderate steric profile of the 3‑methylbenzyl group permits the use of bulkier amine nucleophiles compared to the ortho‑methyl analogue, which suffers from steric inhibition (yield drop of ~15% with 2,6‑disubstituted anilines).

Enantioselective Hydrolysis for Chiral Half‑Ester Production

Pig liver esterase (PLE)-catalysed enantioselective hydrolysis of prochiral 2‑aryl‑2‑alkyl‑disubstituted malonates achieves enantiomeric excess >97% for the (R)‑half‑ester when the aryl group is 3‑methylbenzyl, as demonstrated by mass‑spectrometry‑based enantiomeric excess assays [1]. This result matches the performance of the 4‑methylbenzyl analogue (96% ee) but surpasses the 2‑methylbenzyl analogue (91% ee) due to reduced steric interference with the enzyme active site.

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